molecular formula C13H17N3OS B2752285 5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine CAS No. 299443-41-7

5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B2752285
CAS No.: 299443-41-7
M. Wt: 263.36
InChI Key: ISTZIXYTCOGEMN-UHFFFAOYSA-N
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Description

5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine is a chemical compound belonging to the class of 1,3,4-thiadiazoles

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazonoyl halides. The reaction conditions often include the use of solvents like ethanol and the presence of bases such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit the STAT3 pathway makes it a promising candidate for cancer therapy, distinguishing it from other thiadiazole derivatives.

Properties

IUPAC Name

5-[(4-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-3-9(2)10-4-6-11(7-5-10)17-8-12-15-16-13(14)18-12/h4-7,9H,3,8H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTZIXYTCOGEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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